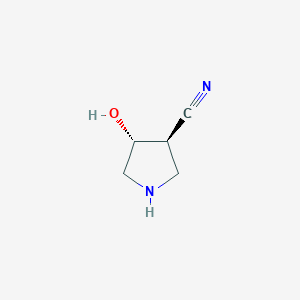

Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile

Description

Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile (CAS: 1366578-20-2) is a chiral pyrrolidine derivative featuring a hydroxyl group at the 4-position and a nitrile group at the 3-position on the saturated five-membered ring. This compound is of significant interest in medicinal chemistry due to its stereochemical complexity and functional group diversity, which make it a versatile building block for drug discovery. Its hydroxyl and nitrile groups enable participation in hydrogen bonding and nucleophilic reactions, respectively, facilitating its use in synthesizing bioactive molecules targeting enzymes or receptors .

Properties

CAS No. |

1366578-20-2 |

|---|---|

Molecular Formula |

C5H8N2O |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C5H8N2O/c6-1-4-2-7-3-5(4)8/h4-5,7-8H,2-3H2/t4-,5-/m0/s1 |

InChI Key |

JNHRIRHWRWHOKI-WHFBIAKZSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)O)C#N |

Canonical SMILES |

C1C(C(CN1)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-(3R,4R)-4-hydroxypyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and context.

Comparison with Similar Compounds

Structural Analogues in the Pyrrolidine Family

Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid

- Key Differences : Replaces the nitrile group with a carboxylic acid ester, altering polarity and reactivity. The carboxylic acid moiety enhances hydrogen-bonding capacity and metal coordination, making it suitable for chelation in catalysis (e.g., as a ligand in asymmetric synthesis) .

- Applications : Used in peptide mimetics and enzyme inhibitors, contrasting with the nitrile-containing target compound’s role in nucleophilic substitution reactions.

(3R,4S)-3-cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile (CAS: 2891580-95-1)

- Key Differences : Features a cyclopropyl and methyl substituent, along with a 2-oxo group instead of a hydroxyl. The oxo group increases electrophilicity, enabling ring-opening reactions, while the cyclopropyl group enhances steric bulk and conformational rigidity .

- Stereochemical Impact : The (3R,4S) configuration versus the (3R,4R) configuration of the target compound leads to distinct spatial arrangements, affecting binding affinity in chiral environments.

Pyridine and Pyrrole Derivatives

4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile

- Key Differences : Aromatic pyridine core versus saturated pyrrolidine. The chlorine substituent enhances electrophilicity, while the oxo group facilitates nucleophilic attack. This compound is more reactive in substitution reactions compared to the hydroxyl-containing target molecule .

- Applications: Primarily used in the synthesis of aminopyridine derivatives for agrochemicals, differing from the medicinal focus of the target compound.

2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile Derivatives

- Key Differences: Aromatic pyrrole ring with amino and phenyl substituents. The amino group enables hydrogen bonding, while the phenyl groups increase lipophilicity. These derivatives exhibit stronger π-π stacking interactions compared to the aliphatic target compound .

- Biological Relevance : Demonstrated activity in kinase inhibition, contrasting with the target compound’s utility in spirocyclic or peptidomimetic synthesis.

Functionalized Carbonitriles in Spiro Systems

Rel-(1R,2S,3R) Spirocyclopropane Oxindoles

- Key Differences : Incorporates a spirocyclopropane-oxindole scaffold with a nitrile group. The spiro architecture introduces topological complexity, enhancing selectivity for protein targets like PD-1/PD-L1. The target compound’s pyrrolidine ring lacks this three-dimensional complexity but offers simpler synthetic accessibility .

- Synthetic Methods : Both compounds utilize asymmetric catalysis, but the spiro system requires diastereodivergent strategies involving scandium complexes, whereas the target compound may be synthesized via simpler stereocontrolled alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.